molecular formula C25H25N3O B3692291 (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine

Cat. No.: B3692291
M. Wt: 383.5 g/mol
InChI Key: BNBJUOZMVQGVDM-UHFFFAOYSA-N
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Description

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine is a complex organic compound that features a fluorenyl group attached to a piperazine ring, which is further connected to a methoxyphenyl group via a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine typically involves a multi-step process. One common method starts with the preparation of the fluorenyl-piperazine intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the desired methanimine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the piperazine ring can interact with various receptors in the body. These interactions can lead to changes in gene expression or receptor activity, which in turn can affect cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)piperazine: Similar in structure but lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)piperazine: Similar but lacks the fluorenyl group.

Uniqueness

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine is unique due to the combination of the fluorenyl and methoxyphenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-29-24-13-7-2-8-19(24)18-26-28-16-14-27(15-17-28)25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h2-13,18,25H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBJUOZMVQGVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
Reactant of Route 2
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
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(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
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(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
Reactant of Route 5
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
Reactant of Route 6
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methoxyphenyl)methanimine

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